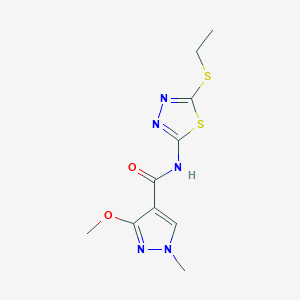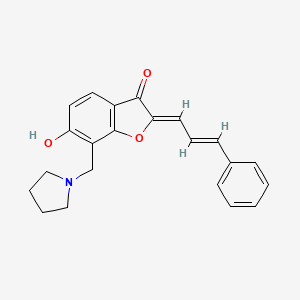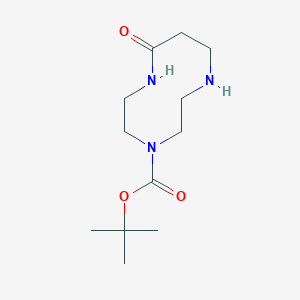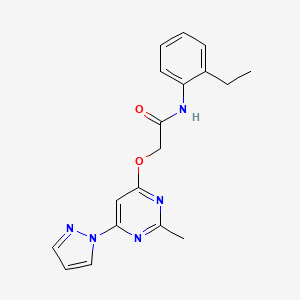
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical entity that appears to be related to the field of organic chemistry, specifically involving heterocyclic compounds such as pyrazoles and thiadiazoles. These types of compounds are often explored for their potential applications in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds, such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, involves the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol . This suggests that the synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide might also involve a similar approach, possibly starting from a thiadiazole derivative and incorporating the pyrazole moiety through a condensation reaction with an appropriate hydrazine.
Molecular Structure Analysis
The molecular structure of compounds in this class typically includes multiple heterocyclic rings, such as pyrazole and thiadiazole, which are known for their electronic properties. The presence of substituents like the methoxy group and the ethylthio moiety can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
While the specific chemical reactions of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are not detailed in the provided data, related compounds have been shown to undergo further chemical transformations. For instance, 5-amino-N-aryl-1H-pyrazoles can react with acetylacetone or 2-(4-methoxybenzylidene)malononitrile to yield pyrazolo[1,5-a]pyrimidine derivatives . Such reactivity could be indicative of the potential for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide to participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as N-ethoxycarbonylpyrene- and perylene thioamides, have been studied. These compounds display fluorescence in DMSO solutions with a range of 412–672 nm and quantum yields of 0.1–0.88 . They also exhibit solvatochromism, which suggests that emission originates from intramolecular charge transfer (ICT) excited states . Although the exact properties of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are not provided, it is likely that it may also exhibit similar photophysical properties due to the presence of the heterocyclic and electron-donating groups.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Various synthetic approaches have been developed for similar compounds, demonstrating the versatility in connecting pyrazole and thiadiazole units through amido bonds to produce compounds with potential biological activities. For instance, ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate was synthesized using a one-pot reaction method, leading to the production of new compounds with yields up to 50% (A. Yue et al., 2010).
- Chemical Structures and Characterization : The synthesized compounds are typically characterized by elemental analysis, IR, and 1H NMR spectroscopies, ensuring their structural integrity and confirming the successful synthesis of the desired chemical entities.
Biological Activities
- Inhibitory Activities : Compounds incorporating pyrazoline and thiadiazoline heterocycles have been developed to inhibit different isoforms of nitric oxide synthase, with certain derivatives showing preference towards specific isoforms, indicating potential therapeutic applications (Fabio Arias et al., 2018).
- Anticancer Properties : New derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing the potential for anticancer applications (Ashraf S. Hassan et al., 2014).
- Molluscicidal Properties : Certain thiazolo[5,4-d]pyrimidines have shown activity against the intermediate host of schistosomiasis, indicating their potential use in controlling the spread of this parasitic disease (K. El-bayouki et al., 1988).
- Fungicidal Activity : Some pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) were synthesized and found to have higher fungicidal activity against Rhizoctonia solani, a major disease of rice in China, highlighting their potential in agricultural applications (H. Chen et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S2/c1-4-18-10-13-12-9(19-10)11-7(16)6-5-15(2)14-8(6)17-3/h5H,4H2,1-3H3,(H,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBOZISBWRPKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)
![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)

![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B2540387.png)


![N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2540391.png)

![6-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2540393.png)

![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540397.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2540401.png)